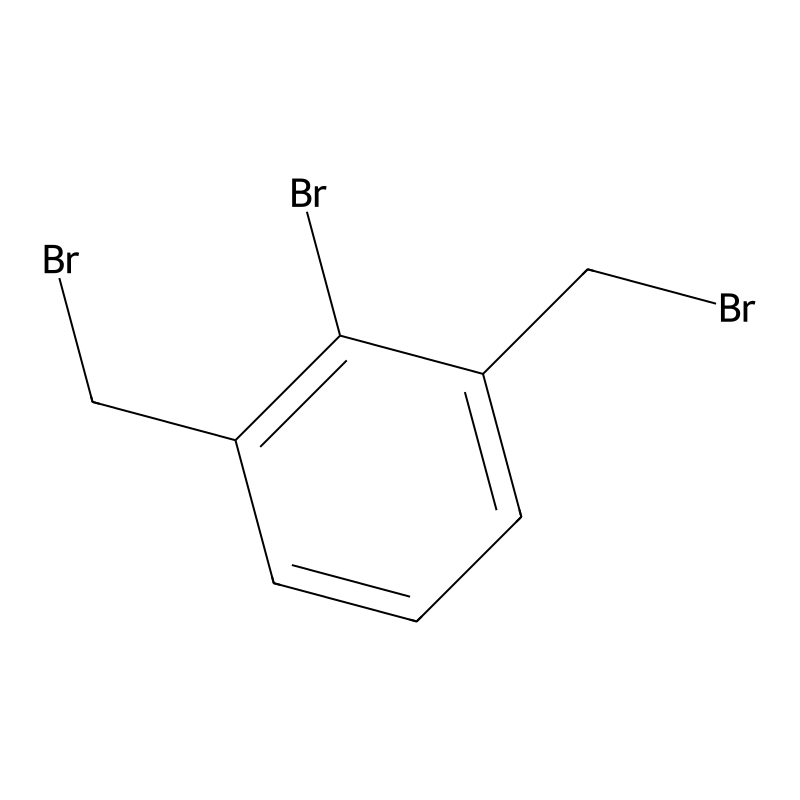2-Bromo-1,3-bis(bromomethyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2-Bromo-1,3-bis(bromomethyl)benzene, also known as α,α',2-Tribromo-m-xylene, is an organic compound synthesized from various starting materials like m-xylene or 1,3-dibromobenzene. The specific process involves multiple steps, including bromination, alkylation, and purification. Researchers have reported various methods for its synthesis, with details on reaction conditions, yields, and characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].
Potential Applications:
While the specific research applications of 2-Bromo-1,3-bis(bromomethyl)benzene are not extensively documented, its properties suggest potential uses in various scientific fields:
- Organic synthesis: The presence of three bromine atoms makes this compound a potential precursor for further functionalization through various organic reactions. The reactive bromomethyl groups can be transformed into other functional groups, allowing researchers to create new molecules with desired properties [].
- Medicinal chemistry: The ability to modify the bromomethyl groups opens doors for exploring their potential biological activity. Researchers might investigate if these functionalities can interact with specific biomolecules, leading to the development of new drugs or diagnostic tools [].
- Material science: The aromatic ring and the halogen atoms contribute to the unique properties of this molecule. Researchers might explore its potential applications in areas like polymer synthesis, flame retardants, or as a component in specific materials with desired functionalities [].
2-Bromo-1,3-bis(bromomethyl)benzene is an organic compound with the molecular formula . It features a benzene ring substituted with two bromomethyl groups at the 1 and 3 positions and a bromine atom at the 2 position. This compound is characterized by its unique structural arrangement, which results in two independent molecules in its crystal form, one of which exhibits whole-molecule disorder. The melting point of this compound is approximately 106°C, indicating its stability under standard laboratory conditions .
- Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines or alcohols.
- Electrophilic Aromatic Substitution: The bromine atoms can facilitate further substitution reactions on the aromatic ring.
- Formation of Coordination Complexes: This compound has been shown to react with ligands like 1,2,3-triazole to form new complexes, demonstrating its utility in coordination chemistry .
2-Bromo-1,3-bis(bromomethyl)benzene exhibits significant biological activity. It has been identified as a potential inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2C9. These interactions suggest that the compound may influence drug metabolism and pharmacokinetics in biological systems . Additionally, it has been noted for its low gastrointestinal absorption and potential permeability across biological membranes .
The synthesis of 2-Bromo-1,3-bis(bromomethyl)benzene typically involves the following steps:
- Starting Materials: The synthesis often begins with a suitable aromatic precursor.
- Bromination: Bromination is achieved using reagents like N-bromosuccinimide under controlled conditions.
- Refluxing: The reaction mixture is generally refluxed in a solvent such as chloroform for several hours to ensure complete conversion.
- Purification: The product is purified using techniques like thin-layer chromatography and recrystallization from solvents like hexane and ethyl acetate .
This compound has several applications in organic synthesis and materials science:
- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Ligand in Coordination Chemistry: Its ability to form complexes makes it useful in studies involving metal ions.
- Potential Pharmaceutical
Studies have shown that 2-Bromo-1,3-bis(bromomethyl)benzene interacts with various biological targets due to its electrophilic nature. Its ability to inhibit cytochrome P450 enzymes suggests that it could modulate drug metabolism pathways significantly. Further research into its interactions could unveil additional therapeutic potentials or toxicological concerns associated with its use .
Several compounds share structural similarities with 2-Bromo-1,3-bis(bromomethyl)benzene. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Bromo-3-(bromomethyl)benzene | 823-78-9 | 0.93 |
| 1-Bromo-4-(bromomethyl)benzene | 589-15-1 | 0.93 |
| 1,4-Dibromo-2,3-dimethylbenzene | 75024-22-5 | 0.93 |
| 1-Bromo-4-(bromomethyl)-2-methylbenzene | 27561-51-9 | 0.90 |
| 2-Bromo-4-(bromomethyl)-1-methylbenzene | 259231-26-0 | 0.90 |
Uniqueness
What sets 2-Bromo-1,3-bis(bromomethyl)benzene apart from these similar compounds is its specific arrangement of bromine substituents and its unique reactivity profile, particularly regarding its interactions with cytochrome P450 enzymes. This specificity may enhance its potential utility in medicinal chemistry compared to other brominated compounds that lack such targeted biological activity .
XLogP3
GHS Hazard Statements
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








